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molecular formula C12H9BrO2 B1281874 2-(4-Bromophenoxy)phenol

2-(4-Bromophenoxy)phenol

Cat. No. B1281874
M. Wt: 265.1 g/mol
InChI Key: UQFWSQYFSQVZCT-UHFFFAOYSA-N
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Patent
US08093287B2

Procedure details

2-(4-Bromophenoxy)-phenol was prepared by reported method. A mixture of phenol (2.65 g, 10.0 mmol) and K2CO3 (1.45 g, 10.5 mmol) in DMF (20 mL) was stirred for 0.5 hours, and then benzylbromide (1.56 mL, m 13.0 mmol) was added. The reaction mixture was stirred at room temperature for 3 hours, then was diluted with ethyl acetate and water. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water, 2 N HCl, sat'd NaHCO3, and brine, dried under anhydrous MgSO4, filtered, and dried under reduced pressure. The residue was purified by column chromatography to give the desired product as a white solid (3.00 g, 84%). 1H NMR (500 MHz, CDCl3) δ 5.06-5.13 (m, 2H), 6.85 (d, J=9.0 Hz, 2H), 7.00 (t, J=9.0 Hz, 1H), 7.05-7.23 (m, 5H), 7.26-7.37 (m, 3H), 7.42 (d, J=9.0 Hz, 2H); 13C NMR (126 MHz, CDCl3) δ 70.6, 114.6, 115.3, 118.6, 121.9, 122.4, 125.7, 127.2, 128.0, 128.6, 132.5, 136.8, 144.9, 150.7, 157.9;
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=CC=1.[C:8]([O-])([O-])=O.[K+].[K+].[CH2:14]([Br:21])[C:15]1[CH:20]=CC=CC=1.[C:22]([O:25][CH2:26][CH3:27])(=O)[CH3:23]>CN(C=O)C.O>[Br:21][C:14]1[CH:15]=[CH:20][C:22]([O:25][C:26]2[CH:27]=[CH:4][CH:5]=[CH:6][C:1]=2[OH:7])=[CH:23][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.65 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1.45 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.56 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with water, 2 N HCl
CUSTOM
Type
CUSTOM
Details
dried under anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=CC=C(OC2=C(C=CC=C2)O)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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